molecular formula C12H8N4O2 B2530058 (E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid CAS No. 793716-18-4

(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid

Katalognummer: B2530058
CAS-Nummer: 793716-18-4
Molekulargewicht: 240.222
InChI-Schlüssel: NRSAJIMYAZUABV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid is a complex organic compound that features a triazolo-phthalazine moiety linked to a propenoic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the triazolo-phthalazine core, which can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride. The resulting intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the propenoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propenoic acid group to a propanoic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced acids, and substituted triazolo-phthalazine compounds.

Wissenschaftliche Forschungsanwendungen

Biological Activities

  • Anticancer Properties
    • Recent studies have shown that derivatives of triazolo-phthalazine compounds exhibit significant cytotoxic activities against various cancer cell lines. For instance, compounds with modifications to the triazolo ring demonstrated IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and HepG-2 cell lines . The presence of the triazolo moiety enhances the binding affinity to DNA, which is critical for anticancer activity.
  • Antibacterial and Antitubercular Activity
    • The compound has been evaluated for its antibacterial properties against strains such as Escherichia coli and Pseudomonas aeruginosa. Certain derivatives exhibited broad-spectrum antibacterial activity comparable to established antibiotics like Ciprofloxacin and Rifampicin . In particular, some derivatives showed promising results against Mycobacterium smegmatis, indicating potential for treating tuberculosis.
  • Anti-inflammatory Effects
    • Research indicates that triazolo derivatives possess anti-inflammatory properties. Compounds synthesized with this scaffold have been tested for their ability to inhibit inflammatory pathways, making them candidates for further development in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of (E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid typically involves multi-step organic reactions including cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Activity Evaluation

A series of triazolo-phthalazine derivatives were synthesized and evaluated against various cancer cell lines. The study highlighted that structural modifications could significantly enhance cytotoxicity, with some compounds achieving IC50 values below 5 μM against HCT-116 cells.

Case Study 2: Antimicrobial Efficacy

In another study, a selection of triazolo derivatives was tested for their antimicrobial efficacy. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents.

Wirkmechanismus

The mechanism of action of (E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-3-(1,2,4-triazol-3-yl)prop-2-enoic acid
  • (E)-3-(phthalazin-3-yl)prop-2-enoic acid
  • (E)-3-(1,2,4-triazolo[4,3-a]phthalazin-3-yl)prop-2-enoic acid

Uniqueness

(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid is unique due to the combination of the triazolo-phthalazine moiety with the propenoic acid group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for various research and industrial applications.

Biologische Aktivität

(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid is a compound that has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C12H8N4O2C_{12}H_8N_4O_2, with a molecular weight of 240.22 g/mol. The structure features a triazolo-phthalazine core, which is known for its pharmacological significance.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available phthalazine derivatives. The synthetic route often includes the formation of the triazole ring followed by the introduction of the prop-2-enoic acid moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-phthalazine derivatives. Specifically, this compound has been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Reference
Hepatocellular carcinoma (HePG-2)15.05
Mammary gland breast cancer (MCF-7)Moderate
Human prostate cancer (PC3)Moderate
Colorectal carcinoma (HCT-116)21.93

The compound exhibited significant cytotoxicity against HePG-2 cells with an IC50 value of 15.05 µM, indicating strong potential as an anticancer agent. Other compounds in the same series also demonstrated moderate activity against breast and prostate cancers.

The mechanism underlying the anticancer activity involves the inhibition of key cellular pathways associated with cancer proliferation and survival. The presence of the triazole moiety is thought to enhance interactions with biological targets such as enzymes involved in tumor growth.

Additional Biological Activities

Beyond anticancer effects, derivatives of triazolo-phthalazine have shown promise in other areas:

  • Anticonvulsant Activity : Some studies suggest that these compounds may exhibit anticonvulsant properties by modulating GABA receptors, which are critical in neuronal excitability control .
  • Antimicrobial Effects : Preliminary investigations indicate that certain triazolo-phthalazine derivatives possess antimicrobial properties against various pathogens .

Case Studies and Research Findings

A notable study evaluated a series of triazolo-phthalazine compounds for their biological activities. The findings indicated that modifications to the core structure could significantly enhance their therapeutic profiles:

  • Study on Hepatocellular Carcinoma : A series of synthesized compounds were tested against HePG-2 cells with varying substitutions on the phthalazine ring leading to different levels of cytotoxicity.
  • Anticonvulsant Evaluation : Another study focused on evaluating the effects on GABAergic systems, revealing that some derivatives acted as effective ligands for GABAA receptors .

Eigenschaften

IUPAC Name

(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-11(18)6-5-10-14-15-12-9-4-2-1-3-8(9)7-13-16(10)12/h1-7H,(H,17,18)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSAJIMYAZUABV-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN3C2=NN=C3C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=NN3C2=NN=C3/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331096
Record name (E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680836
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

793716-18-4
Record name (E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.